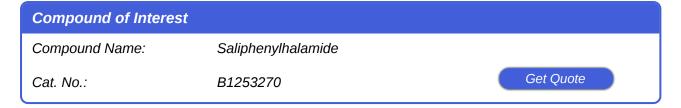


Saliphenylhalamide: A Deep Dive into its Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Saliphenylhalamide (SaliPhe) has emerged as a potent natural product-derived compound with significant interest in the fields of oncology and virology. This technical guide provides a comprehensive overview of its core chemical structure, physicochemical properties, and its mechanism of action as a vacuolar H+-ATPase (V-ATPase) inhibitor. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of **Saliphenylhalamide**'s therapeutic applications.

Chemical Structure and Properties

Saliphenylhalamide is a synthetic analog of Salicylihalamide A, originally isolated from the marine sponge Haliclona sp. Its chemical structure is characterized by a benzolactone macrocycle, a feature crucial for its biological activity.

Table 1: Chemical and Physical Properties of Saliphenylhalamide



Property	Value	Source
IUPAC Name	N-[(E)-3-[(4S,6R,7S,9E)-6,16-Dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide	
Molecular Formula	C28H29NO5	_
Molecular Weight	459.54 g/mol	_
CAS Number	398478-65-4	_
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	_
Solubility	Not specified in available literature	_
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months) at -20°C.	

Spectroscopic Data:

While specific datasets for 1H NMR, 13C NMR, and mass spectrometry are not readily available in the public domain, a dataset containing 1H (600 MHz) and 13C (150 MHz) NMR spectroscopic data in CD3OD for a related compound has been reported. Access to detailed spectral data would require consulting specialized chemical databases or the primary literature reporting its synthesis.

Biological Activity and Mechanism of Action

Saliphenylhalamide exhibits potent cytotoxic and antiviral activities, primarily through its function as a highly specific inhibitor of vacuolar H+-ATPase (V-ATPase).



V-ATPase Inhibition

V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, such as lysosomes and endosomes. This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and viral entry. **Saliphenylhalamide** targets the V-ATPase complex, disrupting its proton-pumping function and leading to an increase in the pH of these organelles. This disruption of lysosomal and endosomal acidification is the cornerstone of its biological effects.

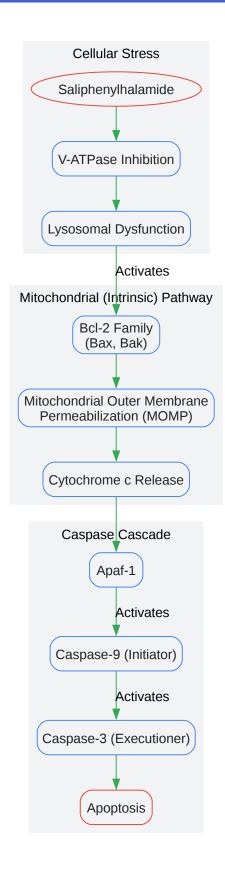


Foundational & Exploratory

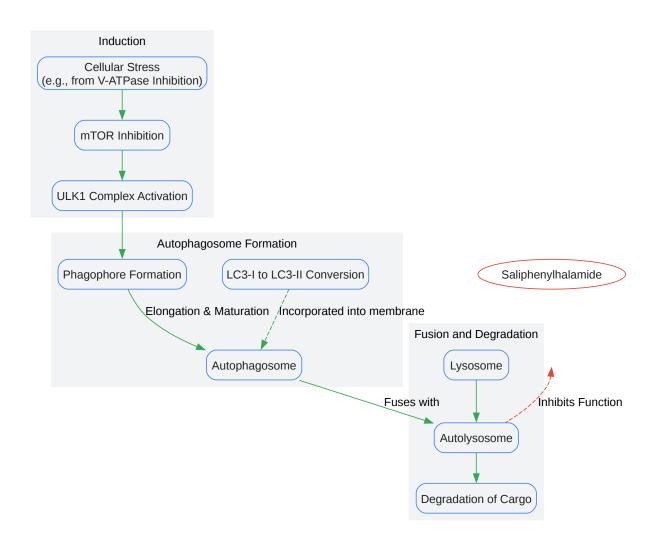
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